molecular formula C16H11Cl2KN4O4S B12791408 Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, potassium salt CAS No. 74592-97-5

Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, potassium salt

Cat. No.: B12791408
CAS No.: 74592-97-5
M. Wt: 465.4 g/mol
InChI Key: JAKNWUSKAIUXMD-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, potassium salt is a complex organic compound. It is characterized by the presence of a benzenesulfonic acid group, a chloro-substituted phenyl ring, and a pyrazole moiety. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, potassium salt typically involves the following steps:

    Formation of the pyrazole ring: This is achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Azo coupling: The pyrazole derivative is then coupled with a diazonium salt derived from 4-chloroaniline.

    Sulfonation: The resulting azo compound is sulfonated using sulfuric acid.

    Neutralization: The sulfonic acid derivative is neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

    Substitution: The chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized pyrazole derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products include substituted phenyl derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Azo Group: The azo group can undergo reduction to form amines, which can interact with biological targets.

    Sulfonic Acid Group: This group enhances the solubility and reactivity of the compound.

    Chloro Substituents: These groups can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-chloro-3-nitro-, potassium salt
  • Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt
  • Benzenesulfonic acid, 4-chlorophenyl ester

Uniqueness

Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, potassium salt is unique due to the presence of the pyrazole ring and the azo linkage, which confer distinct chemical and biological properties. Its combination of functional groups makes it versatile for various applications in research and industry.

Properties

CAS No.

74592-97-5

Molecular Formula

C16H11Cl2KN4O4S

Molecular Weight

465.4 g/mol

IUPAC Name

potassium;4-chloro-3-[[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C16H12Cl2N4O4S.K/c1-9-15(16(23)22(21-9)11-4-2-10(17)3-5-11)20-19-14-8-12(27(24,25)26)6-7-13(14)18;/h2-8,15H,1H3,(H,24,25,26);/q;+1/p-1

InChI Key

JAKNWUSKAIUXMD-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)C3=CC=C(C=C3)Cl.[K+]

Origin of Product

United States

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